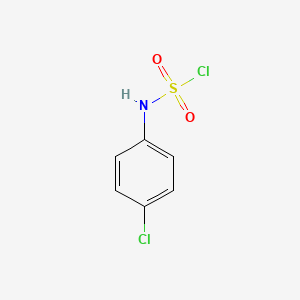
(4-Chlorophenyl)sulfamyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)sulfamoyl chloride: is an organic compound with the molecular formula C6H5Cl2NO2S. It is a derivative of sulfamoyl chloride, where the sulfamoyl group is bonded to a 4-chlorophenyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from 4-chloroaniline: One common method involves the reaction of 4-chloroaniline with chlorosulfonic acid. The reaction typically occurs under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods: In industrial settings, the synthesis of N-(4-chlorophenyl)sulfamoyl chloride often involves large-scale reactions using automated systems to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(4-chlorophenyl)sulfamoyl chloride can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as Lewis acids can be used to enhance the reaction rate and selectivity.
Major Products:
- The major products of these reactions depend on the nucleophile used. For example, reacting with an amine can produce a sulfonamide derivative .
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: N-(4-chlorophenyl)sulfamoyl chloride is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is used in the development of drugs, particularly those targeting bacterial infections due to its ability to form sulfonamide derivatives, which are known for their antibacterial properties.
Industry:
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)sulfamoyl chloride exerts its effects is primarily through its reactivity with nucleophiles. The compound’s electrophilic chloride group is susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, depending on their structure and functional groups .
Comparison with Similar Compounds
N-(4-chlorophenyl)sulfonamide: Similar in structure but with a sulfonamide group instead of a sulfamoyl chloride group.
4-chlorobenzenesulfonyl chloride: Another related compound with a sulfonyl chloride group attached to a 4-chlorophenyl group.
Uniqueness:
- N-(4-chlorophenyl)sulfamoyl chloride is unique due to its specific reactivity and the types of derivatives it can form. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
172662-89-4 |
|---|---|
Molecular Formula |
C6H5Cl2NO2S |
Molecular Weight |
226.08 g/mol |
IUPAC Name |
N-(4-chlorophenyl)sulfamoyl chloride |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H |
InChI Key |
BRILQXRAARKYQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















